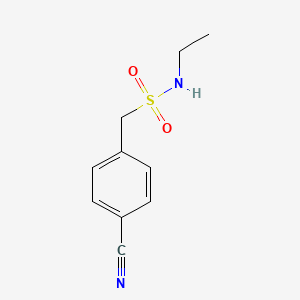

1-(4-cyanophenyl)-N-ethylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Cyanophenyl)-N-ethylmethanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group attached to an ethylmethanesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyanophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems can also help in maintaining consistent reaction conditions and improving overall yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Cyanophenyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(4-cyanophenyl)-N-ethylmethanesulfonamide exhibits significant promise as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Protein Kinase Inhibition : The compound has been studied for its ability to inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. For example, compounds similar to this compound have shown efficacy against various cancer types, including ovarian and breast cancer .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, demonstrating inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli .

Biochemical Research Applications

The compound's biochemical applications are primarily centered around its role as a research tool in studying enzyme activities and cellular processes.

- Enzyme Inhibition Studies : this compound has been utilized in studies investigating the inhibition of specific enzymes involved in lipid metabolism and signal transduction pathways. This is particularly relevant in understanding diseases like diabetes and obesity where lipid metabolism is disrupted .

- Cellular Mechanisms : Research involving this compound has contributed to elucidating the mechanisms of action for various cellular pathways, especially those mediated by phosphatidylinositol 4-kinase IIIβ. This enzyme is critical in the pathogenesis of RNA viruses, making the compound relevant in virology research .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science.

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its sulfonamide group can enhance the solubility and thermal stability of polymeric materials, making them suitable for various industrial applications .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Reaction with Cyanogen | Cyanogen bromide | 84% | |

| Coupling Reaction | Ethylmethanesulfonamide | Variable |

Case Study 1: Cancer Treatment Research

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment, the antimicrobial effects of this compound were evaluated against Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL, highlighting its effectiveness as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 1-(4-cyanophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparación Con Compuestos Similares

1-(4-Cyanophenyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

1-(4-Cyanophenyl)-N-propylmethanesulfonamide: Similar structure but with a propyl group instead of an ethyl group.

1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: 1-(4-Cyanophenyl)-N-ethylmethanesulfonamide is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. This slight variation can lead to differences in its chemical and biological properties compared to its analogs.

Actividad Biológica

1-(4-Cyanophenyl)-N-ethylmethanesulfonamide (CAS No. 923192-41-0) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Formula : C11H12N2O2S

- IUPAC Name : this compound

This compound features a sulfonamide group (SO2NH2) linked to an ethyl chain and a para-cyanophenyl moiety. The sulfonamide structure is crucial for its biological activity, particularly in antimicrobial applications.

This compound exhibits biological activity primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism is analogous to other sulfonamides, which are known for their antibacterial properties. The presence of the cyanophenyl group may enhance the compound's interaction with biological targets, potentially increasing its efficacy.

Antibacterial Properties

Sulfonamides, including this compound, have demonstrated significant antibacterial activity. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development in antibiotic therapies.

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory and anticancer properties. The potential for this compound to act on inflammatory pathways or cancer cell lines warrants further investigation.

In Vitro Studies

A study conducted on the antibacterial efficacy of sulfonamides demonstrated that compounds with a similar structure to this compound were effective against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, showing promising results for further development.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Streptococcus pneumoniae | 8 |

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the unique characteristics of this compound against structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-Cyanophenyl)-N-methylmethanesulfonamide | CHNOS | Methyl instead of ethyl group; potential variations in activity |

| 1-(4-Fluorophenyl)-N-ethylmethanesulfonamide | CHFNOS | Fluorine substitution may enhance lipophilicity |

| N-(4-Methoxyphenyl)-N-ethylmethanesulfonamide | CHNOS | Methoxy group may affect solubility and biological activity |

Propiedades

IUPAC Name |

1-(4-cyanophenyl)-N-ethylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-2-12-15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6,12H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLXMDDBJRSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.